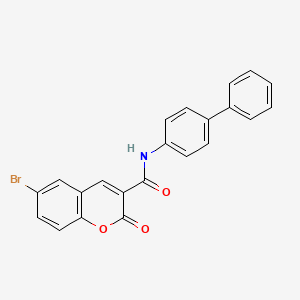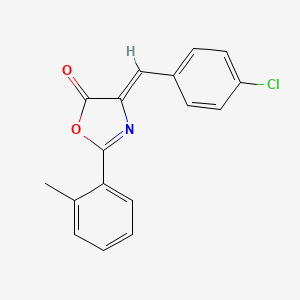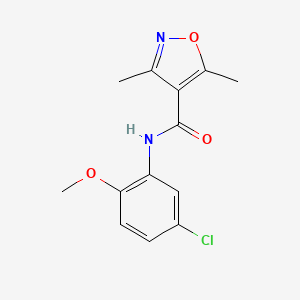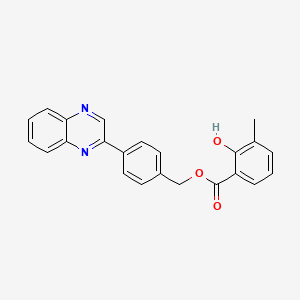
N-4-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-4-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide, also known as BRP-7, is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities.
科学的研究の応用
N-4-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-cancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, which makes it a promising candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of N-4-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of matrix metalloproteinase-9 (MMP-9), which is involved in cancer cell invasion and metastasis. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of MMP-9 and COX-2, as mentioned earlier. In vivo studies have shown that this compound has anti-inflammatory and anti-oxidant effects, which makes it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-4-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a relatively safe compound to work with. Additionally, this compound has been found to have good solubility in water and organic solvents, which makes it easy to work with in various experimental conditions. However, one limitation of using this compound is that it is a relatively new compound, and its full potential has not been fully explored yet. Further research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for the study of N-4-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Additionally, more research is needed to understand its mechanism of action and potential use in the treatment of inflammatory diseases. Furthermore, it would be interesting to explore the potential use of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular diseases. Overall, this compound is a promising compound that has the potential to be used in various areas of scientific research.
合成法
N-4-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step synthesis method, which involves the reaction of 2-hydroxybenzaldehyde with 4-biphenylboronic acid in the presence of a palladium catalyst to form a biphenyl-substituted chromene intermediate. The intermediate is then reacted with 6-bromo-2-oxo-2H-chromene-3-carboxylic acid to form this compound.
特性
IUPAC Name |
6-bromo-2-oxo-N-(4-phenylphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO3/c23-17-8-11-20-16(12-17)13-19(22(26)27-20)21(25)24-18-9-6-15(7-10-18)14-4-2-1-3-5-14/h1-13H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNKGPUVCBKJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4886847.png)

![N-{[(anilinocarbonothioyl)amino]methyl}benzamide](/img/structure/B4886857.png)
![1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazide](/img/structure/B4886861.png)
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886869.png)
![N~2~-[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]-N~1~-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B4886876.png)

![2-bromo-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4886899.png)
![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)
![ethyl 6-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4886943.png)
![ethyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4886946.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4886950.png)